molecular formula C18H19ClFN3O B14923795 2-[(4-chlorophenyl)amino]-N'-[1-(4-fluorophenyl)ethylidene]butanehydrazide

2-[(4-chlorophenyl)amino]-N'-[1-(4-fluorophenyl)ethylidene]butanehydrazide

Cat. No.: B14923795
M. Wt: 347.8 g/mol
InChI Key: QYIPRQACQDZACR-UHFFFAOYSA-N
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Description

2-(4-Chloroanilino)-N’~1~-[1-(4-fluorophenyl)ethylidene]butanohydrazide is a synthetic organic compound that features both chloroaniline and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloroanilino)-N’~1~-[1-(4-fluorophenyl)ethylidene]butanohydrazide typically involves the following steps:

    Formation of the hydrazone intermediate: This involves the reaction of 4-fluoroacetophenone with hydrazine hydrate under acidic conditions to form the hydrazone.

    Coupling with 4-chloroaniline: The hydrazone intermediate is then reacted with 4-chloroaniline in the presence of a suitable coupling agent, such as carbodiimide, to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloroanilino)-N’~1~-[1-(4-fluorophenyl)ethylidene]butanohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

2-(4-Chloroanilino)-N’~1~-[1-(4-fluorophenyl)ethylidene]butanohydrazide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in various biological assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-chloroanilino)-N’~1~-[1-(4-fluorophenyl)ethylidene]butanohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4’-fluoroacetophenone: This compound shares the fluoro and chloro substituents but lacks the hydrazide moiety.

    3-(4-Chloroanilino)-1-(4-fluorophenyl)-1-propanone: Similar in structure but with a different functional group arrangement.

Uniqueness

2-(4-Chloroanilino)-N’~1~-[1-(4-fluorophenyl)ethylidene]butanohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H19ClFN3O

Molecular Weight

347.8 g/mol

IUPAC Name

2-(4-chloroanilino)-N-[1-(4-fluorophenyl)ethylideneamino]butanamide

InChI

InChI=1S/C18H19ClFN3O/c1-3-17(21-16-10-6-14(19)7-11-16)18(24)23-22-12(2)13-4-8-15(20)9-5-13/h4-11,17,21H,3H2,1-2H3,(H,23,24)

InChI Key

QYIPRQACQDZACR-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NN=C(C)C1=CC=C(C=C1)F)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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